molecular formula C8H11ClN2O B2716547 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde CAS No. 1245773-05-0

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2716547
CAS No.: 1245773-05-0
M. Wt: 186.64
InChI Key: SVBROSXKQFJFEK-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the CAS Number: 1245773-05-0 . It has a molecular weight of 186.64 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11ClN2O/c1-3-4-11-7(5-12)8(9)6(2)10-11/h5H,3-4H2,1-2H3 . This indicates that the compound has a pyrazole ring with a chlorine atom at the 4th position, a methyl group at the 3rd position, and a propyl group at the 1st position. The 5th position of the ring is attached to a carbaldehyde group.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stable under normal temperature and pressure .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Pyrazole Derivatives : The compound serves as a precursor for synthesizing a range of pyrazole derivatives. For instance, the synthesis and crystal structure determination of similar pyrazole derivatives highlight the compound's role in producing new chemical entities with potential applications in materials science and pharmaceutical research (Xu & Shi, 2011).

Crystallography and Molecular Structures : The structural analysis of pyrazole derivatives synthesized from 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde reveals insights into their molecular geometry and intermolecular interactions, which are crucial for designing compounds with desired physical and chemical properties (Trilleras et al., 2014).

Antimicrobial and Antioxidant Activities

Antimicrobial Agents : New pyrazole derivatives have been explored for their potential antimicrobial activities. The synthesis of these compounds and their evaluation against various bacterial and fungal strains demonstrate the compound's utility in developing new antimicrobial agents (Bhat et al., 2016).

Antioxidant Properties : Studies have also focused on synthesizing pyrazole-based compounds with antioxidant capabilities. The evaluation of these derivatives for their antioxidant activities supports the exploration of this compound derivatives as potential antioxidant agents (Prasath et al., 2015).

Chemical Reactivity and Synthesis Techniques

Vilsmeier–Haack Reaction : The compound's utility in the Vilsmeier–Haack reaction approach for synthesizing heterocyclic chalcones and dipyrazolopyridines showcases its versatility in organic synthesis. This methodological approach highlights its role in constructing complex heterocyclic frameworks with potential applications across various fields of chemistry and biology (Quiroga et al., 2010).

Ultrasound-Assisted Synthesis : The application of ultrasound-assisted synthesis techniques for the preparation of pyrazole derivatives demonstrates innovative methodologies in chemical synthesis, offering advantages such as reduced reaction times and improved yields. This highlights the compound's role in facilitating efficient synthetic routes for chemical research (Trilleras et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

Properties

IUPAC Name

4-chloro-5-methyl-2-propylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-3-4-11-7(5-12)8(9)6(2)10-11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBROSXKQFJFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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